

A Comprehensive Spectroscopic and Structural Elucidation Guide to Methyl 2-fluorobenzoate

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Compound of Interest

Compound Name: Methyl 2-fluorobenzoate

Cat. No.: B1346881

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This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 2-fluorobenzoate** (CAS No: 394-35-4), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document synthesizes core spectroscopic data with field-proven insights into experimental design and data interpretation. We will explore the structural information revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing not only the data but also the causality behind the analytical choices.

Molecular Profile and Physicochemical Properties

Methyl 2-fluorobenzoate is an aromatic ester characterized by a fluorine atom at the ortho position relative to the methyl ester group. This substitution pattern imparts unique electronic properties that are reflected in its spectroscopic signatures.

Property	Value	Source
Molecular Formula	C ₈ H ₇ FO ₂	--INVALID-LINK--
Molecular Weight	154.14 g/mol	--INVALID-LINK--
Appearance	Clear, colorless liquid	--INVALID-LINK--
Density	1.21 g/mL at 25 °C	--INVALID-LINK--
Boiling Point	109-110 °C at 35 mmHg	--INVALID-LINK--
Refractive Index	n ₂₀ /D 1.502	--INVALID-LINK--

Molecular Structure Diagram

The structural arrangement is fundamental to understanding the subsequent spectroscopic data. The proximity of the electronegative fluorine atom to the ester group significantly influences the chemical environment of the aromatic protons and carbons.

Caption: Structure of **Methyl 2-fluorobenzoate** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule.^[1] The principle relies on the absorption of radiofrequency energy by proton nuclei in a strong magnetic field.

Expert Analysis & Data Interpretation

The ¹H NMR spectrum of **Methyl 2-fluorobenzoate** is a classic example of a substituted aromatic system. The data, acquired in deuterated chloroform (CDCl₃), shows four distinct signals in the aromatic region and one singlet in the aliphatic region. The choice of CDCl₃ is standard for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single, easily identifiable residual solvent peak.

The aromatic proton adjacent to the fluorine (H-6) is expected to be the most downfield due to the combined deshielding effects of the fluorine and the ester group. However, the most

downfield signal is assigned to H-3, likely due to the anisotropic effect of the carbonyl group. The couplings observed are consistent with the ortho, meta, and para relationships between the protons, with the additional splitting caused by the fluorine atom (H-F coupling).

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	7.94	dt	J = 7.6, 1.6
H-5	7.55 - 7.50	m	-
H-6	7.21	dt	J = 8.0, 1.2
H-4	7.17 - 7.12	m	-
-OCH ₃	3.94	s	-

Data sourced from
The Royal Society of
Chemistry.

Field-Proven Experimental Protocol: ¹H NMR

- **Sample Preparation:** Dissolve 5-10 mg of **Methyl 2-fluorobenzoate** in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).^[2] Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Instrument Setup:** Place the NMR tube into the spectrometer's autosampler or manual insertion spinner.
- **Shimming:** Homogenize the magnetic field (shimming) by optimizing the deuterium lock signal from the CDCl₃. This is a critical step to achieve high-resolution spectra with sharp, symmetrical peaks.
- **Acquisition:** Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve an excellent signal-to-noise ratio.

- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms within a molecule. Due to the low natural abundance of the ¹³C isotope, spectra typically require a larger number of scans compared to ¹H NMR.^[1]

Expert Analysis & Data Interpretation

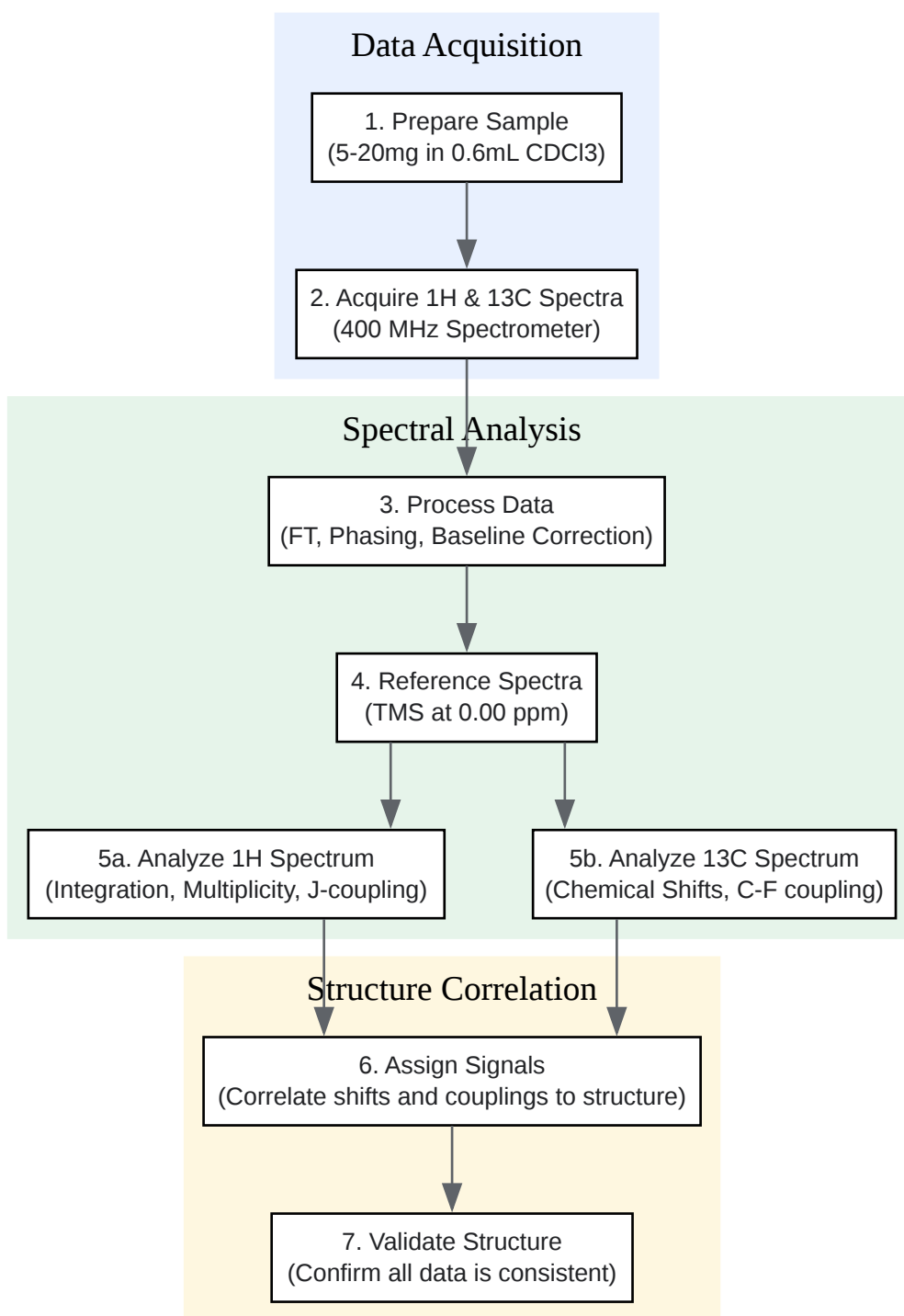
While direct experimental data for **Methyl 2-fluorobenzoate** was not found in the searched literature, we can reliably predict the spectrum based on data from methyl benzoate and 2-fluorobenzoic acid.^{[3][4]} The spectrum is expected to show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 165 ppm. The carbon directly bonded to the fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF) and will be significantly downfield due to the electronegativity of fluorine. The other aromatic carbons will appear in the 115-135 ppm range, with their exact shifts influenced by the fluorine and ester substituents. The methoxy carbon (-OCH₃) will appear as a sharp singlet around 52 ppm.

Carbon Assignment	Predicted Chemical Shift (δ) ppm	Key Features
C=O	~165	Quaternary, weak signal
C-2 (C-F)	~162	Doublet due to ^1JCF coupling
C-4	~134	-
C-6	~132	-
C-1	~124	Doublet due to ^2JCF coupling
C-5	~120	-
C-3	~117	Doublet due to ^2JCF coupling
-OCH ₃	~52	Intense singlet
Predicted values based on analogous compounds. [3] [4]		

Workflow for NMR Structural Assignment

The following workflow illustrates the logical process of assigning NMR signals to the molecular structure.



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Caption: Standard workflow for NMR data acquisition and structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that is highly useful for structural confirmation.^[5]

Expert Analysis & Data Interpretation

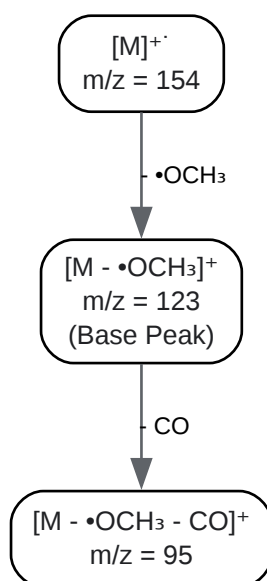
The EI mass spectrum of **Methyl 2-fluorobenzoate** provides clear evidence for its molecular weight and characteristic fragmentation pathways. The molecular ion peak ($[M]^+$) is observed at m/z 154, confirming the molecular weight of 154.14 g/mol.^[6]

The fragmentation pattern is dominated by cleavages typical for benzoate esters. The base peak at m/z 123 is a result of the loss of a methoxy radical ($\bullet\text{OCH}_3$, 31 Da), forming the stable 2-fluorobenzoyl cation. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment yields the fluorophenyl cation at m/z 95.

m/z Value	Relative Intensity (%)	Proposed Fragment Identity	Neutral Loss
154	75	$[\text{C}_8\text{H}_7\text{FO}_2]^+$ (Molecular Ion)	-
123	100	$[\text{FC}_6\text{H}_4\text{CO}]^+$ (Base Peak)	$\bullet\text{OCH}_3$
95	65	$[\text{FC}_6\text{H}_4]^+$	CO
59	10	$[\text{COOCH}_3]^+$	$\bullet\text{C}_6\text{H}_4\text{F}$

Data sourced from
NIST Chemistry
WebBook.^[6]

Mass Spectrometry Fragmentation Pathway



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Caption: Primary fragmentation pathway of **Methyl 2-fluorobenzoate** under EI-MS.

Field-Proven Experimental Protocol: EI-MS

- **Sample Introduction:** Introduce a dilute solution of **Methyl 2-fluorobenzoate** (e.g., in methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC) system for purification and controlled introduction.
- **Ionization:** In the ion source, vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^[5] This energy is sufficient to eject a valence electron, forming a positively charged molecular ion ($[M]^+$), and induce fragmentation.
- **Mass Analysis:** The newly formed ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detector records the abundance of ions at each m/z value.
- **Spectrum Generation:** The instrument's software plots the relative abundance of ions against their m/z ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). It is an excellent tool for identifying the presence of specific functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Expert Analysis & Data Interpretation

The IR spectrum of **Methyl 2-fluorobenzoate** displays several characteristic absorption bands that confirm its structure. The most prominent feature is the intense C=O stretching vibration of the ester functional group. The presence of the aromatic ring is confirmed by C=C stretching and C-H stretching vibrations. The C-F bond also gives rise to a strong absorption in the fingerprint region.

Wavenumber (cm ⁻¹)	Vibrational Mode	Significance
3000-3100	C-H Stretch (Aromatic)	Confirms the presence of the benzene ring.
2850-2960	C-H Stretch (Aliphatic)	Corresponds to the methyl (-CH ₃) group.
~1730	C=O Stretch (Ester)	Strong, sharp peak characteristic of a carbonyl group.
1580-1610	C=C Stretch (Aromatic)	Confirms the aromatic ring skeleton.
1250-1300	C-O Stretch (Ester)	Asymmetric stretch of the ester linkage.
~1250	C-F Stretch	Strong absorption confirming the C-F bond.

Data interpretation based on the gas-phase spectrum from NIST Chemistry WebBook.[6]

Field-Proven Experimental Protocol: ATR-FTIR

- **Background Scan:** Before analyzing the sample, record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe). This accounts for any atmospheric (CO₂, H₂O) or instrumental absorptions.
- **Sample Application:** Place a single drop of liquid **Methyl 2-fluorobenzoate** directly onto the center of the ATR crystal, ensuring it is fully covered.
- **Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.

Safety and Handling

As a laboratory chemical, **Methyl 2-fluorobenzoate** requires careful handling to minimize risk.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles (eyeshields) and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. It is classified as a combustible liquid.
- **In case of contact:**
 - **Eyes:** Rinse cautiously with water for several minutes.
 - **Skin:** Wash with plenty of soap and water.

Conclusion

The structural elucidation of **Methyl 2-fluorobenzoate** is definitively achieved through a combination of modern spectroscopic techniques. ^1H and ^{13}C NMR provide a detailed map of the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and reveals key structural motifs through fragmentation, and IR Spectroscopy rapidly identifies the essential functional groups. The data presented in this guide are mutually consistent and provide a robust analytical profile of the molecule, underscoring the synergistic power of these methods in chemical research and development.

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